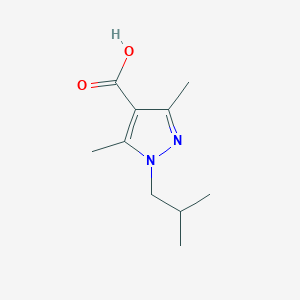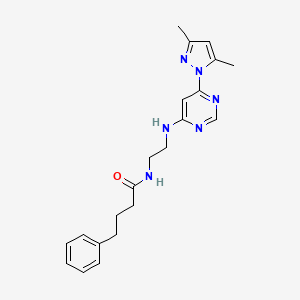
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound that features a cyclopropyl group attached to a thiophene ring, an o-tolyloxy group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide typically involves multiple steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the thiophene ring: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the o-tolyloxy group: This can be done through etherification reactions, using reagents like o-tolyl alcohol and appropriate activating agents.
Formation of the acetamide moiety: This step typically involves amidation reactions, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes involving thiophene or cyclopropyl groups.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(p-tolyloxy)acetamide: Similar structure but with a p-tolyloxy group instead of o-tolyloxy.
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of o-tolyloxy.
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(methoxy)acetamide: Similar structure but with a methoxy group instead of o-tolyloxy.
Uniqueness
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the o-tolyloxy group, in particular, may influence its electronic properties and interactions with biological targets.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
属性
IUPAC Name |
2-(2-methylphenoxy)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-13-5-2-3-6-14(13)20-11-16(19)18-12-17(8-9-17)15-7-4-10-21-15/h2-7,10H,8-9,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBZGVIASXQHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B2909665.png)
![6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B2909666.png)
![5-amino-N-(2-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2909668.png)

![N-[(furan-2-yl)methyl]-9-oxo-9H-fluorene-2-carboxamide](/img/structure/B2909670.png)
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2909672.png)

![N-[2-(dimethylamino)ethyl]-N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2909674.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2909682.png)


